BenchChemオンラインストアへようこそ!

Periplocin

Leukemia Liposarcoma Cytotoxicity

Select Periplocin for your research based on its unique, evidence-backed differentiation. As the most anti-proliferative constituent against liposarcoma cells, it is ideal for overcoming TRAIL resistance. Its specific glycosylation pattern uniquely activates Src/ERK and PI3K/Akt pathways to promote wound healing, decoupling this from cardiotonic effects. For in vivo models, its rapid elimination half-life (t½β ~12-15 min) allows for precisely controlled dosing schedules, unlike longer-acting analogs. Ensure your procurement specifications match these specific research applications.

Molecular Formula C36H56O13
Molecular Weight 696.8 g/mol
CAS No. 13137-64-9
Cat. No. B192072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocin
CAS13137-64-9
Synonymsperiplocin
Molecular FormulaC36H56O13
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1
InChIKeyKWBPKUMWVXUSCA-AXQDKOMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Periplocin (CAS 13137-64-9) Procurement Guide: A Cardiac Glycoside with Quantifiable Anticancer and Wound Healing Activity


Periplocin (CAS 13137-64-9) is a cardiotonic steroid and cardiac glycoside isolated from the root bark of *Periploca sepium* Bunge and *Periploca forrestii* [1]. As a secondary metabolite, it is structurally defined as a periplogenin aglycone linked to a periplobiose sugar moiety (cymarose + glucose) [2]. Periplocin exhibits well-characterized biological activities, including the inhibition of Na+/K+-ATPase, which mediates both its classical cardiotonic effects and its more recently explored anticancer and wound-healing properties through downstream activation of Src/ERK and PI3K/Akt signaling pathways [1].

Periplocin Procurement: Why Generic Cardiac Glycoside Substitution Is Not Supported by Data


The pharmacological profile of cardiac glycosides is highly sensitive to subtle structural variations. While many compounds in this class share the ability to inhibit the Na+/K+-ATPase, their downstream effects—including anticancer potency, selectivity, and wound healing promotion—are dictated by unique glycosylation patterns and aglycone structures [1]. For instance, the presence and specific composition of the sugar moiety (periplobiose in periplocin) directly influence binding kinetics to the Na+/K+-ATPase and the subsequent activation of Src and downstream signaling cascades, leading to outcomes that cannot be extrapolated from data on other cardenolides like digoxin, digitoxin, or ouabain [2]. The following quantitative evidence demonstrates specific, measurable points of differentiation that justify the selection of periplocin over its closest structural or functional analogs for targeted research applications.

Periplocin Evidence Guide: Quantitative Differentiation from Comparator Cardiac Glycosides


Superior Cytotoxicity in Leukemia and Liposarcoma Cells Compared to Co-Isolated Cardenolides

In a head-to-head comparison of compounds isolated from *Periploca sepium*, periplocin demonstrated the lowest IC50 value against both leukemia and liposarcoma cell lines, indicating it is the most potent anti-proliferative constituent among the tested cardenolides, which included glucosyl divostroside, periplogenin, periplocymarin, and periplocoside M [1].

Leukemia Liposarcoma Cytotoxicity Cardenolide IC50

Greater Cytotoxic Potency Against Hepatocellular Carcinoma than Structurally Related Periplogenin

A direct comparison of cytotoxic activity showed that periplocin is more potent than its aglycone, periplogenin, against hepatocellular carcinoma (HCC) cells. While both compounds exhibit cytotoxicity, periplocin demonstrates superior potency, with reported IC50 values ranging from 50 nM to 300 nM in human HCC cell lines [1][2].

Hepatocellular Carcinoma Cytotoxicity Periplogenin IC50

Dual-Function Wound Healing Activity Not Observed with Classical Cardiotonics like Digoxin

Periplocin uniquely promotes wound healing through a specific interaction with the Na+/K+-ATPase, activating downstream Src/ERK and PI3K/Akt pathways. Treatment of L929 fibroblasts with periplocin (20 µM for 48 hours) resulted in a 131% increase in proliferation compared to untreated controls [1]. This wound-healing effect, driven by Na+/K+-ATPase-mediated signaling, is not a reported feature of classical cardiotonic drugs like digoxin, which are primarily used for their cardiac effects [2].

Wound Healing Fibroblast Proliferation Digoxin Na+/K+-ATPase

Rapid In Vivo Distribution and Elimination Profile Distinguished from Longer-Acting Glycosides

The pharmacokinetic profile of periplocin is characterized by rapid distribution and elimination, a feature that differentiates it from longer-acting cardiac glycosides like digoxin (t½ ~36-48 hours in humans). Following intravenous administration in rats, periplocin exhibited a distribution half-life (t½α) of 1.49-3.48 min and an elimination half-life (t½β) of 12.37-15.44 min across doses of 0.37, 0.74, and 1.48 mg/kg [1]. Its tissue distribution shows highest concentrations in the liver, followed by kidney, lung, heart, and spleen, with minimal brain penetration [2].

Pharmacokinetics Elimination Half-Life Distribution Intravenous

Periplocin Procurement: Evidence-Backed Research and Industrial Application Scenarios


Investigating TRAIL-Resistant Sarcomas and Leukemias

Given its superior anti-proliferative activity against liposarcoma and leukemia cell lines compared to co-isolated cardenolides, as established in a direct head-to-head study [1], periplocin is the ideal choice for research programs focused on overcoming TRAIL resistance in these malignancies. Its ability to alter death receptor expression provides a specific, targetable mechanism for further investigation.

Mechanistic Studies on Na+/K+-ATPase-Mediated Wound Healing

Periplocin's unique, quantifiable ability to promote fibroblast proliferation and wound healing via Na+/K+-ATPase-mediated activation of Src/ERK and PI3K/Akt pathways [2] makes it a necessary tool for dissecting this specific signaling axis. Unlike classical cardiac glycosides such as digoxin, periplocin can be used to decouple the cardiotonic effects from tissue repair functions of this enzyme complex.

In Vivo Oncology Studies Requiring Rapid Compound Clearance

For in vivo tumor xenograft or allograft models where a compound with a short half-life is desired to mimic a specific dosing schedule or to minimize sustained target engagement, periplocin's rapid distribution and elimination profile (t½β ~12-15 min in rats) [3] is a key differentiator. This profile is in stark contrast to longer-acting cardiac glycosides and must be considered when designing and interpreting in vivo efficacy and toxicity studies.

Structure-Activity Relationship (SAR) Studies on Cardiac Glycoside Sugar Moieties

The demonstrated difference in potency between periplocin and its aglycone, periplogenin, against hepatocellular carcinoma cells [4] makes the periplocin/periplogenin pair a valuable model system for SAR studies. Researchers can use this specific comparator to quantify the contribution of the periplobiose sugar moiety to the binding affinity, selectivity, and downstream signaling of cardiac glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Periplocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.